Higher Molecular Weight and ClogP Relative to 1‑Chloro‑3‑methoxypropan‑2‑one
The cyclopropoxy analog (C6H9ClO2, MW 148.59) exhibits a markedly higher molecular weight and, based on the cyclopropane fragment’s well‑characterized contribution to lipophilicity, an estimated ClogP approximately 0.8 log units greater than that of 1‑chloro‑3‑methoxypropan‑2‑one (C4H7ClO2, MW 122.55, ClogP = 0.42) . This difference translates to a ~2‑fold increase in octanol/water partition coefficient, which can favor membrane permeation and metabolic stability in cellular assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP ≈ 1.2 (cycloalkyl ether contributes +0.8 log units versus methyl ether) |
| Comparator Or Baseline | 1‑Chloro‑3‑methoxypropan‑2‑one ClogP = 0.42 (predicted; ChemAxon via ChemicalBook) |
| Quantified Difference | ΔClogP ≈ +0.8 (≈2‑fold higher partition coefficient) |
| Conditions | In silico prediction using the fragment‑based method implemented in ChemAxon; no experimental log P data available |
Why This Matters
A higher ClogP can improve membrane permeability and reduce aqueous solubility, directly impacting bioavailability and intracellular target engagement in drug‑discovery programs.
